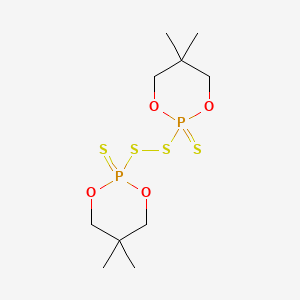
Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(5,5-dimethyl-1,3,2-dioxaphosphinane 2-sulfide) is a chemical compound with the molecular formula C10H20O4P2S4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(5,5-dimethyl-1,3,2-dioxaphosphinane 2-sulfide) typically involves the reaction of 5,5-dimethyl-1,3,2-dioxaphosphinane with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(5,5-dimethyl-1,3,2-dioxaphosphinane 2-sulfide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
2,2’-Disulfanediylbis(5,5-dimethyl-1,3,2-dioxaphosphinane 2-sulfide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur and phosphorus metabolism.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(5,5-dimethyl-1,3,2-dioxaphosphinane 2-sulfide) involves its interaction with molecular targets and pathways in biological systems. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins involved in sulfur and phosphorus metabolism, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: A related compound with similar structural features but different chemical properties.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Another similar compound used in various chemical reactions and applications.
Uniqueness
2,2’-Disulfanediylbis(5,5-dimethyl-1,3,2-dioxaphosphinane 2-sulfide) is unique due to its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H20O4P2S4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)disulfanyl]-5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C10H20O4P2S4/c1-9(2)5-11-15(17,12-6-9)19-20-16(18)13-7-10(3,4)8-14-16/h5-8H2,1-4H3 |
InChI Key |
JNAPQEILLCWIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=S)(OC1)SSP2(=S)OCC(CO2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















